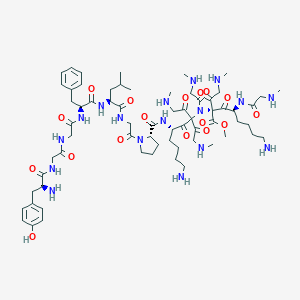
Triheptadecanoin
Übersicht
Beschreibung
It is a white solid with a molecular formula of C54H104O6 and a molecular weight of 849.4 g/mol . This compound is soluble in organic solvents such as chloroform, methanol, and ether but insoluble in water . Triheptadecanoin is used in various industries, including pharmaceuticals, food, and laboratory research .
Wissenschaftliche Forschungsanwendungen
Triheptadecanoin has several scientific research applications:
Wirkmechanismus
Target of Action
As a type of triacylglycerol, it is known to interact with various enzymes involved in lipid metabolism .
Mode of Action
The exact mode of action of Triheptadecanoin remains unclear. As a triacylglycerol, it contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions . It is likely that it interacts with its targets through these fatty acid moieties, leading to changes in cellular processes.
Biochemical Pathways
this compound is likely involved in lipid metabolism pathways due to its structure as a triacylglycerol . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a lipid compound, it is expected to follow the general pharmacokinetic properties of lipids, which include absorption in the intestines, distribution via lipoprotein transport, metabolism in the liver, and excretion via the feces. These properties can significantly impact the bioavailability of this compound .
Result of Action
Given its structure, it may influence lipid metabolism and related cellular processes .
Action Environment
Environmental factors such as diet, lifestyle, and individual health status can influence the action, efficacy, and stability of this compound. For instance, a diet high in fats may affect the absorption and metabolism of this compound .
Biochemische Analyse
Cellular Effects
It is known that fatty acids, including Triheptadecanoin, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Vorbereitungsmethoden
Triheptadecanoin can be synthesized through the esterification of glycerol with heptadecanoic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester . Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Triheptadecanoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptadecanoic acid and other oxidation products.
Transesterification: This compound can react with alcohols in the presence of a catalyst, such as sodium methoxide, to form methyl heptadecanoate and glycerol.
Vergleich Mit ähnlichen Verbindungen
Triheptadecanoin is similar to other triglycerides, such as:
Triolein: Composed of glycerol and three oleic acid molecules.
Tristearin: Composed of glycerol and three stearic acid molecules.
Trilinolein: Composed of glycerol and three linoleic acid molecules.
This compound’s uniqueness lies in its specific fatty acid composition, which makes it a valuable compound for studying lipid metabolism and its applications in various industries .
Eigenschaften
IUPAC Name |
2,3-di(heptadecanoyloxy)propyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWDBGUSMGXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179128 | |
| Record name | Triheptadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol triheptadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2438-40-6 | |
| Record name | Triheptadecanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triheptadecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triheptadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIHEPTADECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ21ORH87V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol triheptadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 °C | |
| Record name | Glycerol triheptadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is triheptadecanoin used as an internal standard in fatty acid analysis?
A1: this compound is a triglyceride containing three molecules of heptadecanoic acid (C17:0), a saturated fatty acid not commonly found in significant amounts in natural samples. This makes it an ideal internal standard for analyzing other fatty acids, like linoleic acid, in complex matrices like infant formula. [, ] Using an internal standard helps correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the quantification.
Q2: What analytical techniques are commonly used to quantify fatty acids like linoleic acid when using this compound as an internal standard?
A2: Gas chromatography (GC) is widely employed for quantifying fatty acids. [, ] In this technique, a known amount of this compound is added to the sample before extraction and derivatization of the fatty acids into their methyl esters. These methyl esters are then separated based on their boiling points within the GC column. The separated compounds are detected, and their quantities are determined by comparing the peak areas of the target fatty acid methyl ester (e.g., methyl linoleate) to the peak area of the this compound-derived methyl ester (methyl heptadecanoate). []
Q3: Are there alternative methods to using this compound as an internal standard for fatty acid analysis?
A3: Yes, other odd-chain saturated fatty acids or their corresponding triglycerides can be used as internal standards, depending on the specific application and the fatty acids being analyzed. Ultimately, the choice of internal standard depends on factors like its availability, cost, and potential interference with target analytes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)











